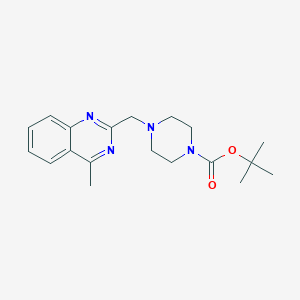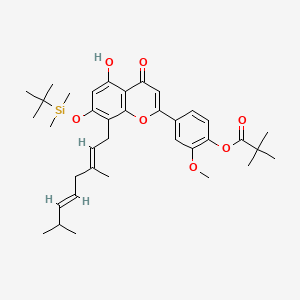
7-(tert-Butyldimethylsilyl)oxy-8-((2E,5E)-3,7-dimethylocta-2,5-dien-1-yl) Cannflavin A Pivalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(tert-Butyldimethylsilyl)oxy-8-((2E,5E)-3,7-dimethylocta-2,5-dien-1-yl) Cannflavin A Pivalate is a synthetic derivative of Cannflavin A, a flavonoid found in cannabis. This compound is modified with tert-Butyldimethylsilyl and pivalate groups to enhance its stability and bioavailability. It is of interest due to its potential anti-inflammatory and therapeutic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(tert-Butyldimethylsilyl)oxy-8-((2E,5E)-3,7-dimethylocta-2,5-dien-1-yl) Cannflavin A Pivalate involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of Cannflavin A are protected using tert-Butyldimethylsilyl chloride in the presence of a base such as imidazole.
Alkylation: The protected Cannflavin A is then alkylated with (2E,5E)-3,7-dimethylocta-2,5-dien-1-yl bromide under basic conditions.
Pivalate Ester Formation: The final step involves the esterification of the alkylated product with pivaloyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds in the (2E,5E)-3,7-dimethylocta-2,5-dien-1-yl group.
Reduction: Reduction reactions can target the carbonyl groups in the pivalate ester.
Substitution: Nucleophilic substitution reactions can occur at the silyl-protected hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Products include epoxides and diols.
Reduction: Products include alcohols and alkanes.
Substitution: Products include ethers and esters.
科学研究应用
7-(tert-Butyldimethylsilyl)oxy-8-((2E,5E)-3,7-dimethylocta-2,5-dien-1-yl) Cannflavin A Pivalate has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of flavonoids and their derivatives.
Biology: Investigated for its potential anti-inflammatory and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating inflammatory diseases and cancer.
作用机制
The compound exerts its effects primarily through the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). It also modulates signaling pathways involved in inflammation and oxidative stress, including the NF-κB and Nrf2 pathways.
相似化合物的比较
Similar Compounds
Cannflavin A: The parent compound, known for its anti-inflammatory properties.
Cannflavin B: Another flavonoid from cannabis with similar biological activities.
Apigenin: A flavonoid found in many plants with anti-inflammatory and antioxidant properties.
Uniqueness
7-(tert-Butyldimethylsilyl)oxy-8-((2E,5E)-3,7-dimethylocta-2,5-dien-1-yl) Cannflavin A Pivalate is unique due to its enhanced stability and bioavailability compared to its parent compound, Cannflavin A. The modifications with tert-Butyldimethylsilyl and pivalate groups provide better protection against metabolic degradation, making it a more potent and effective compound for research and potential therapeutic applications.
属性
分子式 |
C37H50O7Si |
|---|---|
分子量 |
634.9 g/mol |
IUPAC 名称 |
[4-[7-[tert-butyl(dimethyl)silyl]oxy-8-[(2E,5E)-3,7-dimethylocta-2,5-dienyl]-5-hydroxy-4-oxochromen-2-yl]-2-methoxyphenyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C37H50O7Si/c1-23(2)14-13-15-24(3)16-18-26-31(44-45(11,12)37(7,8)9)22-28(39)33-27(38)21-30(42-34(26)33)25-17-19-29(32(20-25)41-10)43-35(40)36(4,5)6/h13-14,16-17,19-23,39H,15,18H2,1-12H3/b14-13+,24-16+ |
InChI 键 |
VAYVYRDKOAGGDF-DRMWGEEFSA-N |
手性 SMILES |
CC(C)/C=C/C/C(=C/CC1=C(C=C(C2=C1OC(=CC2=O)C3=CC(=C(C=C3)OC(=O)C(C)(C)C)OC)O)O[Si](C)(C)C(C)(C)C)/C |
规范 SMILES |
CC(C)C=CCC(=CCC1=C(C=C(C2=C1OC(=CC2=O)C3=CC(=C(C=C3)OC(=O)C(C)(C)C)OC)O)O[Si](C)(C)C(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,5-difluorophenyl)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B13858841.png)
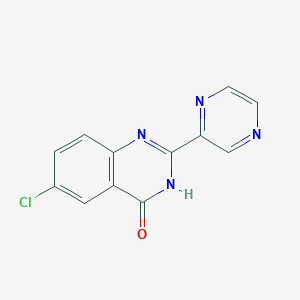
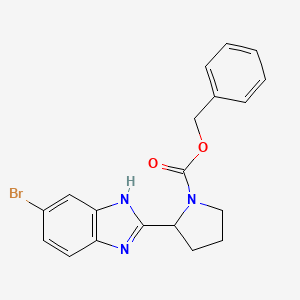

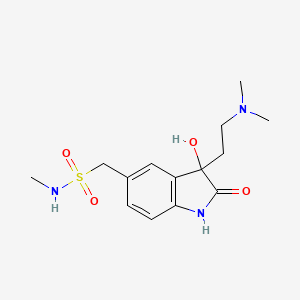
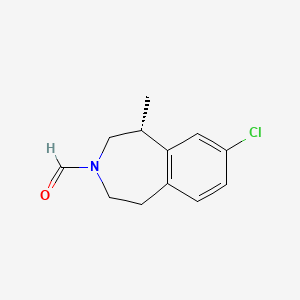
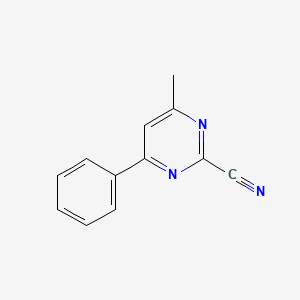
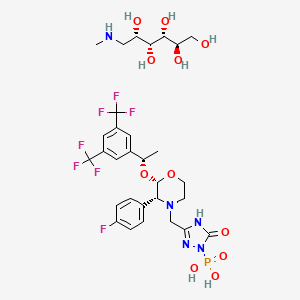
![6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[[(2R,3S,5R,6R)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]hexanamide](/img/structure/B13858880.png)

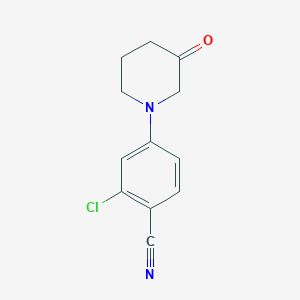
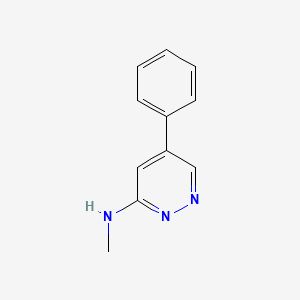
![tert-butyl N-[2-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]ethyl]carbamate](/img/structure/B13858900.png)
